4-Fluorophenetole
Overview
Description
4-Fluorophenetole, also known as 1-ethoxy-4-fluorobenzene, is an organic compound with the molecular formula C8H9FO. It is a derivative of phenetole, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenetole can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluoronitrobenzene with ethanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the ethoxy group.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of 4-fluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. This method is preferred due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenetole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenol.
Reduction: Reduction reactions can convert it to 4-fluoroaniline.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 4-Fluorophenol
Reduction: 4-Fluoroaniline
Substitution: Various substituted phenetoles depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenetole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluorophenetole involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The fluorine atom in its structure can influence its reactivity and interaction with biological molecules, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenetole: Similar structure but with a chlorine atom instead of fluorine.
4-Bromophenetole: Similar structure but with a bromine atom instead of fluorine.
4-Iodophenetole: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Fluorophenetole is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
1-ethoxy-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURLWQWDGIIYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196643 | |
Record name | 4-Fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-26-7 | |
Record name | 1-Ethoxy-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorophenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD5J3N8TM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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